Cas no 80465-12-9 (1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)-)

1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)- structure
80465-12-9 structure
Product Name:1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)-
CAS-nummer:80465-12-9
MF:C21H17N3
MW:311.379784345627
CID:3213747
PubChem ID:856237
Update Time:2025-05-19

1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)-
    • 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole
    • 80465-12-9
    • SCHEMBL2531742
    • CHEMBL1392754
    • starbld0004134
    • 3,5-diphenyl-1-(phenylmethyl)-1,2,4-triazole
    • 1-Benzyl-3,5-diphenyl-1H-[1,2,4]triazole
    • SMR000172433
    • MLS000568772
    • cid_856237
    • 1-benzyl-3,5-diphenyl-1,2,4-triazole
    • BDBM76464
    • AKOS000734206
    • HMS2576L08
    • Oprea1_628477
    • Inchi: 1S/C21H17N3/c1-4-10-17(11-5-1)16-24-21(19-14-8-3-9-15-19)22-20(23-24)18-12-6-2-7-13-18/h1-15H,16H2
    • InChI-sleutel: MWBNUFKUFGQVQQ-UHFFFAOYSA-N
    • LACHT: N1(CC2=CC=CC=C2)C(C2=CC=CC=C2)=NC(C2=CC=CC=C2)=N1

Berekende eigenschappen

  • Exacte massa: 311.142247555Da
  • Monoisotopische massa: 311.142247555Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 367
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 30.7Ų

1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)- Prijsmeer >>

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